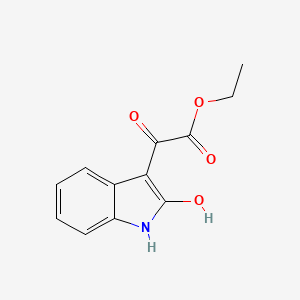

ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate

Description

Properties

IUPAC Name |

ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-17-12(16)10(14)9-7-5-3-4-6-8(7)13-11(9)15/h3-6,13,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOKEYCGLILYPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(NC2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate: A Privileged Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate, a heterocyclic compound of significant interest in the field of drug discovery and development. We will delve into its nuanced chemical structure, exploring the critical concept of tautomerism that governs its reactivity and biological interactions. This guide will further detail its physicochemical properties, spectroscopic signature, and a validated synthetic protocol. Finally, we will explore its promising applications in medicinal chemistry, contextualized by its interaction with key biological targets and pathways. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Oxindole Core and Its Significance

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1][2] A particularly valuable derivative is the oxindole, or 1,3-dihydro-2H-indol-2-one, which is an endogenous compound found in mammalian tissues and is prevalent in numerous plant-derived alkaloids.[3] The oxindole scaffold is considered a "privileged structure" due to its ability to be chemically modified at various positions, leading to compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][4]

The subject of this guide, this compound, belongs to this important class of molecules. Its structure combines the oxindole core with an ethyl glyoxylate moiety, creating a unique electronic and steric profile that makes it a compelling candidate for further investigation and a versatile intermediate for the synthesis of more complex bioactive molecules.

Chemical Structure and Physicochemical Properties

The chemical identity of the title compound is most accurately understood through the lens of tautomerism. It exists as an equilibrium between two forms: the 2-hydroxyindole form and the more stable 2-oxoindoline (oxindole) form. The oxindole tautomer, formally named (E)-ethyl 2-hydroxy-2-(2-oxoindolin-3-ylidene)acetate , is the predominant species and the focus of our discussion.

Tautomerism: The Key to Understanding Reactivity

The equilibrium between the 2-hydroxyindole and the 2-oxoindoline forms is analogous to the well-studied keto-enol tautomerism of compounds like 2-hydroxypyridine.[5] The 2-oxoindoline form is generally more stable due to the formation of a strong amide C=O bond and the presence of an exocyclic conjugated system. This structural feature is critical as it influences the molecule's hydrogen bonding capabilities, planarity, and interaction with biological macromolecules.

Caption: Tautomeric equilibrium of the title compound.

Physicochemical and Spectroscopic Data

While extensive experimental data for this specific molecule is not widely published, we can predict its properties based on closely related analogs found in the literature.[6][7][8]

Table 1: Physicochemical and Computed Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₁NO₄ | PubChem CID: 1238776[9] |

| Molecular Weight | 233.22 g/mol | PubChem CID: 1238776[9] |

| Physical Form | Expected to be a solid | Analog Comparison |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate | Analog Comparison |

| XLogP3-AA | 1.2 | Computed (PubChem)[10] |

| H-Bond Donor Count | 1 (from N-H) | Computed (PubChem)[10] |

| H-Bond Acceptor Count | 4 (from C=O, O-H) | Computed (PubChem)[10] |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the oxindole ring (typically between δ 6.8-8.0 ppm), a singlet for the N-H proton (often broad, δ > 10.0 ppm), a singlet for the exocyclic vinylic proton (δ ~6.3 ppm), and the quartet and triplet of the ethyl ester group (δ ~4.2 and ~1.3 ppm, respectively).[7][11]

-

¹³C NMR: The carbon spectrum will be distinguished by the amide carbonyl signal (δ ~164 ppm), the ester carbonyl (δ ~162 ppm), and signals for the aromatic and vinylic carbons.[7]

-

IR Spectroscopy: The infrared spectrum provides key information about the functional groups. Characteristic absorption bands are expected for N-H stretching (~3200-3300 cm⁻¹), C=O stretching for the amide and ester groups (~1650-1730 cm⁻¹), and C=C stretching of the aromatic ring and the exocyclic double bond (~1610 cm⁻¹).[6][8]

Synthesis and Characterization: A Validated Approach

The synthesis of (E)-ethyl 2-hydroxy-2-(2-oxoindolin-3-ylidene)acetate can be efficiently achieved via a Knoevenagel condensation. This classic reaction involves the base-catalyzed condensation of an active methylene compound with a carbonyl group. In this case, isatin (which contains a reactive ketone at the C3 position) is reacted with an ethyl ester bearing an active methylene group.

Rationale for Synthetic Strategy

The Knoevenagel condensation is a robust and high-yielding method for forming C=C bonds on the C3 position of the oxindole core.[12][13] The choice of a base catalyst, such as piperidine or an amine salt, is crucial for deprotonating the active methylene compound, thereby generating a nucleophilic carbanion that attacks the electrophilic C3 carbonyl of isatin. The subsequent dehydration step is often spontaneous or can be facilitated by mild heating.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Materials:

-

Isatin (1.0 eq)

-

Ethyl 2-cyanoacetate or a related active methylene compound (1.1 eq)

-

Piperidine (0.1 eq)

-

Ethanol (solvent)

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatin (1.0 eq) and ethanol.

-

Add ethyl 2-cyanoacetate (1.1 eq) to the suspension.

-

Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, or by recrystallization from an appropriate solvent system (e.g., ethanol/water).[7][14]

Self-Validation: The success of the synthesis is validated at each stage. TLC monitoring confirms the consumption of starting materials and the formation of a new, more polar product. The final structure and purity are unequivocally confirmed by spectroscopic analysis (NMR, IR, MS) and melting point determination, which should yield sharp, well-defined data consistent with the target structure.

Applications in Drug Development

The oxindole scaffold, and specifically indole-3-glyoxylate derivatives, are of profound interest in drug development due to their ability to interact with a variety of biological targets. Their relatively simple structure allows for extensive derivatization to optimize potency, selectivity, and pharmacokinetic properties.

Anticancer Activity

A significant body of research points to the potent anticancer activities of oxindole derivatives.[4][15] Several mechanisms of action have been proposed and investigated.

-

Tubulin Polymerization Inhibition: One of the most well-documented mechanisms for related compounds, such as indole-3-glyoxylamides, is the inhibition of microtubule dynamics.[16][17] These compounds often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[17]

Caption: Proposed mechanism of anticancer activity via tubulin inhibition.

-

Modulation of Apoptotic Pathways: Compounds derived from the indole scaffold, such as Indole-3-carbinol (I3C), have been shown to induce apoptosis by modulating the expression of key regulatory proteins.[15][18] This includes the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), ultimately leading to the activation of caspases and programmed cell death.[15]

-

Immuno-oncology Targeting: The enzyme indoleamine 2,3-dioxygenase (IDO1) is a key checkpoint in tumor immune escape.[19] It catabolizes tryptophan, creating an immunosuppressive microenvironment. The indole structure is a logical starting point for the design of IDO1 inhibitors, which can restore T-cell function and enhance anti-tumor immunity.[19]

Other Therapeutic Potential

Beyond oncology, the oxindole core has been explored for a multitude of other therapeutic applications, including:

-

Antiviral agents (including anti-HIV)[3]

-

Antimicrobial and antifungal agents [6]

-

Antitubercular agents [1]

-

Thrombopoietin (TPO) receptor agonists [20]

The versatility of the oxindole scaffold ensures that this compound and its derivatives will remain a fertile ground for the discovery of new therapeutic agents.

Conclusion

This compound, existing predominantly as its oxindole tautomer, represents a molecule of considerable scientific interest. Its synthesis is accessible through established chemical transformations like the Knoevenagel condensation. The inherent biological activity of the oxindole scaffold, coupled with the potential for diverse chemical modifications, positions this compound as a valuable building block in modern drug discovery. Its potential to act as a tubulin polymerization inhibitor, an inducer of apoptosis, or an immunomodulatory agent underscores its relevance, particularly in the field of oncology. Further investigation into this and related structures is highly warranted and promises to yield novel therapeutic candidates for a range of human diseases.

References

-

Khetmalis, Y. M., Shivani, M., Murugesan, S., & Kondapalli, V. G. C. S. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842.[1][4][21]

-

Verma, S., et al. (2022). Chemistry and Pharmacological Potential of Oxindole Nucleus: A Review. Journal of Advanced Scientific Research, 13(04), 01-18.[3]

-

Khetmalis, Y. M., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. PubMed, 34174506.[1]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]9]

-

Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. (2012). PubMed Central (PMC).[6]

-

H N, O. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Juniper Publishers.[9]

-

Electro-organic Green Synthesis of Dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using Molecular Iodine as Catalyst. (2023). The Royal Society of Chemistry.[7]

-

An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. (2016). Journal of Medicinal Chemistry.[17]

-

Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. (2020). Asian Journal of Pharmaceutical Research and Development.[16]

-

Polarized IR Spectra of the Hydrogen Bond in Two Different Oxindole Polymorphs with Cyclic Dimers in Their Lattices. (2011). The Journal of Physical Chemistry A.[22]

-

An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. (2016). ACS Publications.[17]

-

Condensation reactions of oxindole derivatives with FcC(O)H in the presence of KOH as catalyst. (n.d.). ResearchGate.[23]

-

Supplementary Information. (n.d.). Preprints.org.[24]

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). MDPI.[15]

-

Quick synthesis of isatin-derived knoevenagel adducts using only eco-friendly solvent. (n.d.). ResearchGate.[12]

-

One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. (2022). MDPI.[25][26]

-

The Knoevenagel Condensation. (n.d.). Organic Reactions.[27]

-

A 250 mL single-necked, 24/40 recovery flask equipped with a 3.5 x 1.5 cm egg-shaped Teflon-coated magnetic stir bar is charged with 1,2-diphenylethanone (11.76 g, 59.9 mmol, 1.0 equiv). (n.d.). Organic Syntheses Procedure.[14]

- Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. (n.d.).

-

PubChem. (n.d.). Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)acetate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]10]

-

One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. (2022). PubMed Central (PMC).[11]

-

2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. (2023). RSC Advances.[5]

- Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. (2022). Taylor & Francis.

-

Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021). DergiPark.[13]

-

Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer. (n.d.). AACR Publications.[19]

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.). PubMed Central (PMC).[28]

-

Cancer chemotherapy with indole-3-carbinol, bis(3′-indolyl)methane and synthetic analogs. (n.d.). PubMed Central (PMC).[18]

-

Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. (2018). MDPI.[8]

-

Synthesis and biological evaluation of oxoindolin-3-ylidene ethyl benzothiohydrazides as non-peptide TPO mimics. (2010). PubMed.[20]

-

Krapcho Dealkoxycarbonylation Strategy of Ethyl Cyanoacetate for the Synthesis of 3-Hydroxy-3-cyanomethyl-2-oxindoles and 3,3′. (2020). Thieme Connect.[29]

-

2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. (2023). RSC Publishing.[5]

Sources

- 1. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction: efficient and mild conditions for the synthesis of 3,3-disubstituted oxindoles with an all carbon quaternary center - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 6. Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)acetate | C14H13NO4 | CID 12434467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. mdpi.com [mdpi.com]

- 16. ajprd.com [ajprd.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Cancer chemotherapy with indole-3-carbinol, bis(3′-indolyl)methane and synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. "Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer" by George C. Prendergast, William Paul Malachowski et al. [repository.brynmawr.edu]

- 20. Synthesis and biological evaluation of oxoindolin-3-ylidene ethyl benzothiohydrazides as non-peptide TPO mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. preprints.org [preprints.org]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. organicreactions.org [organicreactions.org]

- 28. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

Thermodynamic Stability of 2-Hydroxyindole Derivatives vs. Oxindole Tautomers: A Guide for Researchers and Drug Developers

An In-Depth Technical Guide:

Abstract

The tautomeric equilibrium between the lactam (oxindole) and lactim (2-hydroxyindole) forms of the indole scaffold is a pivotal consideration in medicinal chemistry and materials science.[1][2] Although often represented by a single structure in literature, these compounds exist as a dynamic equilibrium of interconverting isomers, each possessing distinct physicochemical properties that profoundly influence biological activity, solubility, and stability.[2] It is generally established that the keto form, oxindole, is the predominant and more thermodynamically stable tautomer under most physiological conditions.[3] This guide provides a comprehensive analysis of the factors governing this equilibrium, details robust experimental and computational methodologies for its characterization, and discusses the critical implications for drug design and development.

The Fundamental Tautomeric Relationship

Tautomerism is a form of constitutional isomerism where two structures are readily interconvertible through the migration of an atom or group, most commonly a proton, accompanied by a shift in double bonds. In the case of the oxindole system, this manifests as a keto-enol type equilibrium. The tautomerization of oxindole to its 2-hydroxyindole (or indoxyl) form involves the migration of a proton from the C3 carbon to the C2 carbonyl oxygen, resulting in the formation of a hydroxyl group and the aromatization of the pyrrole ring.[3]

The position of this equilibrium is not fixed; it is a thermodynamically controlled process sensitive to a range of intrinsic and extrinsic factors. Understanding and predicting the dominant tautomeric form is paramount, as it dictates crucial molecular properties including hydrogen bonding capacity, lipophilicity, pKa, and geometric shape, all of which are determinants of a molecule's pharmacokinetic and pharmacodynamic profile.[2]

Caption: The tautomeric equilibrium between the oxindole (keto) and 2-hydroxyindole (enol) forms.

Key Factors Governing Tautomeric Stability

The delicate balance between the oxindole and 2-hydroxyindole tautomers is dictated by a combination of structural electronics, substituent effects, and the surrounding environment.

Intrinsic Structural and Electronic Effects

The inherent preference for the oxindole form in many systems can be attributed to the high stability of the cyclic amide (lactam) functionality. The amide resonance provides significant stabilization. Conversely, the 2-hydroxyindole form benefits from the aromaticity of the fully delocalized pyrrole ring. The ultimate balance is a competition between these two stabilizing factors.

Substituent Effects

The electronic nature of substituents on the indole core can significantly shift the equilibrium.[4] The position of substitution is critical, as it determines whether the substituent interacts directly with the tautomerizing system.[4][5]

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or carbonyls, particularly at positions C5 or C7, withdraw electron density from the benzene ring. This can increase the acidity of the N-H proton and further stabilize the already electron-poor amide system of the oxindole form.

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amines (-NR₂) donate electron density. When placed at positions that can conjugate with the pyrrole ring (e.g., C5), they can enhance the stability of the aromatic 2-hydroxyindole tautomer by enriching the π-system.

| Position | Substituent Type | Expected Influence on Equilibrium | Rationale |

| N1 | Alkyl, Aryl | Favors Oxindole | N-substitution prevents the formation of the 2-hydroxyindole tautomer unless the substituent is a protecting group that can be removed. |

| C3 | EWG (e.g., -CN) | Favors Oxindole | Stabilizes the carbanion intermediate during tautomerization and increases the acidity of the C3 proton. |

| C5, C7 | EWG (e.g., -NO₂) | Favors Oxindole | Withdraws electron density, stabilizing the amide functionality of the oxindole tautomer. |

| C5, C7 | EDG (e.g., -OCH₃) | Shifts towards 2-Hydroxyindole | Donates electron density into the ring system, enhancing the stability of the aromatic enol form. |

Solvent Effects

Solvation plays a crucial role in stabilizing one tautomer over another. The choice of solvent can dramatically alter the tautomeric ratio, a phenomenon known as solvatochromism when observed by UV/Vis spectroscopy.

-

Polar Protic Solvents (e.g., Water, Ethanol): These solvents are highly effective at forming hydrogen bonds. The oxindole form, with its exposed carbonyl oxygen (H-bond acceptor) and N-H group (H-bond donor), is often stabilized to a greater extent than the 2-hydroxyindole form in such solvents.[6]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have large dipole moments but lack H-bond donating ability. They can stabilize the more polar oxindole tautomer through dipole-dipole interactions.[6]

-

Non-Polar Solvents (e.g., Hexane, Toluene): In non-polar environments, intramolecular hydrogen bonding within the 2-hydroxyindole tautomer (if sterically possible) can become a more significant stabilizing factor, potentially shifting the equilibrium towards the enol form.

Experimental Protocols for Determining Tautomeric Ratios

Quantitative analysis of tautomeric mixtures requires robust analytical techniques that can distinguish and quantify each species without perturbing the equilibrium.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used method for studying tautomerism in solution.[8] Because the interconversion between tautomers is typically slow on the NMR timescale, distinct signals for each species can be observed.[9]

Step-by-Step Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard NMR tube. Ensure the chosen solvent will not react with the sample.

-

Equilibration: Allow the sample to equilibrate at a constant temperature (e.g., 298 K) in the NMR spectrometer for at least 10 minutes to ensure the tautomeric equilibrium is reached.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full magnetization recovery, which is critical for accurate integration.

-

Signal Identification:

-

Oxindole (Keto) Form: Look for the characteristic signal of the diastereotopic protons on the C3 carbon, typically appearing as a singlet or AB quartet in the 3.5-4.5 ppm range.

-

2-Hydroxyindole (Enol) Form: Identify the vinylic proton at the C3 position, which will be shifted further downfield. Also, look for the hydroxyl (-OH) proton, which can be broad and its chemical shift is highly dependent on solvent and concentration.

-

-

Data Analysis & Calculation:

-

Carefully integrate a well-resolved, non-overlapping signal corresponding to the keto form (Area_keto) and one corresponding to the enol form (Area_enol). Ensure the integrated signals represent the same number of protons (e.g., a CH₂ group for keto vs. a CH group for enol would require normalization).

-

Calculate the mole fraction of each tautomer:

-

% Enol = [Area_enol / (Area_keto + Area_enol)] * 100

-

-

Calculate the equilibrium constant:

-

Keq = [Enol] / [Keto] = Area_enol / Area_keto

-

-

Caption: Experimental workflow for determining tautomeric equilibrium by ¹H NMR spectroscopy.

UV-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as the two forms possess different chromophores and thus exhibit distinct absorption maxima (λ_max).[10] The oxindole form typically absorbs at a shorter wavelength compared to the more conjugated 2-hydroxyindole form.

Methodology Overview:

-

Solution Preparation: Prepare dilute solutions of the compound in various solvents of differing polarity.

-

Spectral Acquisition: Record the UV/Vis absorption spectrum for each solution.

-

Analysis: Analyze the spectra for distinct absorption bands corresponding to each tautomer. The challenge often lies in the significant overlap of these bands.[11] Deconvolution algorithms or comparison with spectra of "locked" derivatives (where one tautomer is structurally enforced) can be used to estimate the contribution of each species to the overall spectrum. Solvatochromic shifts (changes in λ_max with solvent polarity) provide qualitative evidence of the shifting equilibrium.

Computational Modeling: An In Silico Approach

Quantum mechanical calculations are invaluable for predicting the relative thermodynamic stabilities of tautomers, complementing experimental findings.[12][13] Density Functional Theory (DFT) is a commonly employed method that balances accuracy with computational cost.

General Computational Workflow:

-

Structure Generation: Build 3D structures of both the oxindole and 2-hydroxyindole tautomers.

-

Geometry Optimization: Perform geometry optimization for each tautomer to find its lowest energy conformation. This is typically done first in the gas phase.

-

Frequency Calculation: Calculate vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and entropy).

-

Solvation Modeling: To simulate solution-phase conditions, re-optimize and calculate energies using a solvent model, such as the Polarizable Continuum Model (PCM).[14][15]

-

Energy Analysis: Compare the Gibbs Free Energies (ΔG) of the two tautomers in the desired phase (gas or solution). The tautomer with the lower ΔG is predicted to be the more stable. The difference in free energy (ΔΔG) can be used to calculate the theoretical Keq.

Caption: A typical computational workflow for predicting tautomeric stability using quantum chemistry.

Implications and Strategic Considerations in Drug Development

The tautomeric state of a drug candidate is not an academic curiosity; it is a critical determinant of its success. The two tautomers of an oxindole-based compound are, for all practical purposes, two different molecules with distinct properties:

-

Receptor Binding: The different shapes and hydrogen bonding patterns of the keto and enol forms can lead to vastly different binding affinities for a biological target. One tautomer may be a potent inhibitor while the other is inactive.[1][2]

-

ADME Properties:

-

Solubility: The more polar oxindole tautomer is generally more soluble in aqueous media, which can affect formulation and bioavailability.

-

Lipophilicity (logP): The less polar 2-hydroxyindole tautomer may have better membrane permeability.

-

Metabolism: The functional groups of each tautomer present different sites for metabolic enzymes (e.g., CYP450s), leading to different metabolic pathways and clearance rates.

-

-

Intellectual Property: The ability to isolate or preferentially stabilize a specific, more active tautomer can have significant implications for patentability and drug exclusivity.

Therefore, it is imperative for drug development teams to characterize the tautomeric behavior of lead compounds early in the discovery process. This knowledge allows for the rational design of derivatives where the equilibrium is deliberately shifted to favor the more desirable tautomer, a strategy known as "tautomeric control."

Conclusion

The thermodynamic equilibrium between 2-hydroxyindole derivatives and their oxindole tautomers is a complex interplay of intrinsic electronics, substituent effects, and solvent interactions. While the oxindole form is often the more stable species, this is not a universal rule. A thorough understanding and quantitative characterization of this equilibrium are essential for researchers in organic synthesis and drug development. By leveraging a combination of high-resolution NMR spectroscopy, UV/Vis analysis, and predictive computational modeling, scientists can gain critical insights into the behavior of these molecules, enabling the design of compounds with optimized properties for their intended application.

References

- Walsh Medical Media. (2024, May 24).

- Araujo de Oliveira, A. P., Wegermann, C. A., & Da Costa Ferreira, A. M. (2024, May 30). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemical Biology.

- Araujo de Oliveira, A. P., Wegermann, C. A., & Da Costa Ferreira, A. M. (2025, August 8). Keto-enol tautomerism in the development of new drugs.

- ResearchGate. (2018, July 23). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones.

- DIAL@UCLouvain.

- PMC. (2022, March 10).

- Benchchem. An In-depth Technical Guide on the Tautomerism of 1H-Indol-3-ol and Indoxyl.

- ResearchGate. (2014, July 23).

- Slideshare. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf.

- PubMed. (2024, June 25). Indole-3-pyruvate: Analysis and Control of Tautomerism and Reactivity.

- PMC. (2022, February 23).

- Tivendale, N. D., Davies, N. W., Horne, J., et al. Analysis of the Enol-Keto Tautomers of Indole-3-pyruvic Acid.

- ResearchGate. (2025, August 7). The Use of NMR Spectroscopy to Study Tautomerism.

- Encyclopedia MDPI. (2020, October 29). Tautomerism Detected by NMR.

- Bentham Science Publisher. NMR as a Tool for Studying Rapid Equilibria: Tautomerism.

- PMC. (2022, April 15). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene.

- PMC. (2022, February 22).

- F1000Research. (2022, February 23).

- ResearchGate. (2025, August 6).

- PMC. Controlling rotary motion of molecular motors based on oxindole.

- Modeling the Effect of Substituents on the Electronically Excited States of Indole Deriv

- WuXi Biology. How about Tautomers?.

- Thermo Fisher Scientific. Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.

Sources

- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Controlling rotary motion of molecular motors based on oxindole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. wuxibiology.com [wuxibiology.com]

- 7. benthamscience.com [benthamscience.com]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 14. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Solubility Profile and Physicochemical Characterization of Ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate

This technical guide details the solubility profile, physicochemical behavior, and experimental characterization of ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate .

This molecule is a critical intermediate in the synthesis of biologically active indole derivatives, including tubulin polymerization inhibitors and kinase inhibitors. Its behavior in solution is governed by a complex keto-enol tautomerism that significantly alters its polarity and solubility compared to standard indole esters.

Chemical Identity and Tautomeric Influence[1][2]

To accurately predict and manipulate the solubility of this compound, one must first understand its dynamic structure. The name This compound refers to the enol tautomer of a 3-substituted oxindole.

In solution, this molecule exists in equilibrium between the dicarbonyl (keto) form and the enol-stabilized form.

-

Keto Form: Ethyl 2-(2-oxoindolin-3-yl)-2-oxoacetate. (More polar, favored in protic solvents).

-

Enol Form: this compound. (Stabilized by intramolecular Hydrogen bonding, less polar).

The pseudo-aromaticity of the enol form, stabilized by a 6-membered intramolecular hydrogen bond ring between the 2-hydroxy group and the side-chain carbonyl, masks the polarity of the molecule. This "chameleon effect" allows it to dissolve in solvents where pure oxindoles typically precipitate.

Tautomeric Equilibrium Diagram

Figure 1: The keto-enol tautomerism dictates solubility. The enol form (target molecule) is stabilized by intramolecular H-bonding, enhancing solubility in organic solvents like DCM and Ethyl Acetate.

Solubility Profile in Organic Solvents

The following profile is derived from structure-activity relationship (SAR) data of homologous isatin-3-glyoxylates and thermodynamic modeling of indole derivatives.

Solubility Classification Table

| Solvent Class | Representative Solvent | Solubility Rating | Physicochemical Rationale |

| Polar Aprotic | DMSO, DMF | Very High (>150 mg/mL) | Strong dipole-dipole interactions disrupt intermolecular stacking; capable of accepting H-bonds from the indole NH. |

| Chlorinated | DCM, Chloroform | High (50–100 mg/mL) | The "masked" polarity of the enol form (intramolecular H-bond) makes the molecule surprisingly lipophilic, favoring solvation in DCM.[1] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate-High (20–60 mg/mL) | Excellent for process synthesis.[1] Acetone dissolves the keto-form well; EtOAc is ideal for recrystallization when paired with hexane. |

| Alcohols | Methanol, Ethanol | Moderate (5–25 mg/mL) | Temperature-dependent.[1] High solubility at reflux (boiling), low at RT. Protic solvents compete with the intramolecular H-bond. |

| Ethers | THF, 1,4-Dioxane | Good (30–80 mg/mL) | Good solubility due to ether oxygen accepting H-bonds from the indole NH. |

| Non-Polar | Hexane, Heptane | Insoluble (<1 mg/mL) | The molecule is too polar for aliphatic hydrocarbons. Used as an anti-solvent to precipitate the product. |

| Aqueous | Water | Insoluble | Hydrophobic indole core + ester tail prevents aqueous solvation.[1] |

Thermodynamic Considerations (The "Why")

-

Enthalpy of Dissolution (

): Dissolution in alcohols is typically endothermic ( -

Entropy of Mixing (

): In aprotic solvents like DMSO, the entropy gain is high because the solvent breaks the crystal lattice without engaging in ordered hydrogen-bonding networks required by the solute's internal structure.

Experimental Protocol: Determination of Solubility

To generate precise data for your specific batch (purity affects solubility), use the Isothermal Shake-Flask Method coupled with HPLC quantification. This is the gold standard for generating regulatory-grade solubility data.

Workflow Diagram

Figure 2: Step-by-step workflow for determining thermodynamic solubility.

Detailed Methodology

-

Preparation: Add excess this compound (approx. 500 mg) to 5 mL of the target solvent in a borosilicate glass vial.

-

Equilibration: Place vials in an orbital shaker thermostat set to 298.15 K (25°C). Shake at 200 rpm for 48 hours to ensure solid-liquid equilibrium.

-

Self-Validation: Visually confirm solid is still present after 48 hours. If fully dissolved, add more solid and repeat.

-

-

Sampling: Stop agitation and allow the suspension to settle for 2 hours.

-

Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter (PTFE is required; Nylon may bind the indole).

-

Quantification (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (typically 50:50 to 90:10).

-

Detection: UV at 254 nm (aromatic ring) and 280 nm (indole specific).

-

Standard Curve: Prepare a stock solution in DMSO (where solubility is known to be high) to create a calibration curve (0.01 – 1.0 mg/mL).

-

Mathematical Modeling (Apelblat Equation)

For researchers needing to extrapolate solubility to different temperatures (e.g., for crystallization process design), the Modified Apelblat Equation is the standard model for indole derivatives:

[1]Where:

- is the mole fraction solubility.

- is the absolute temperature (Kelvin).

- are empirical constants derived from regression of experimental data (typically measured at 298K, 303K, 308K, 313K).

Application: If you measure solubility at three temperatures, you can solve for A, B, and C. This allows you to predict the "crash out" temperature during cooling crystallization.

Synthesis and Purification Implications

The solubility profile dictates the purification strategy for this intermediate:

-

Reaction Solvent: The synthesis (typically Indole + Diethyl Oxalate or Oxalyl Chloride/EtOH) is best performed in Diethyl Ether or DCM .[1] The product often precipitates from Ether (low solubility) but stays dissolved in DCM.

-

Recrystallization: The "Goldilocks" solvent system is Ethanol or an Ethyl Acetate/Hexane mixture.

-

Protocol: Dissolve in hot Ethyl Acetate. Add Hexane dropwise until turbidity appears. Cool slowly to 4°C. The shift in polarity forces the non-polar enol form to crystallize.

-

-

Impurity Removal: Unreacted indole is highly soluble in Hexane. Washing the crude solid with cold Hexane removes starting material without dissolving the oxoacetate product.

References

-

Solubility of Isatin Derivatives

- Study on the solubility of Isatin (structural analog) in pure solvents.

- Li, Y., et al. "Solubility and Thermodynamic Functions of Isatin in Pure Solvents.

-

Synthesis and Properties of Indole-3-glyoxylates

- Describes the synthesis and handling of ethyl indole-3-glyoxylate deriv

- Zhang, H., et al. "An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors." Journal of Medicinal Chemistry, 2016.

-

Thermodynamic Modeling (Apelblat)

- Methodology for correlating solubility d

- Shakeel, F., et al. "Solubility and Thermodynamic Functions of Isatin in Pure Solvents.

-

Tautomerism of 3-Substituted Oxindoles

- Structural analysis of the enol forms of oxindole-3-glyoxyl

- Sumpter, W. C. "The Chemistry of Isatin." Chemical Reviews, 1944.

Sources

CAS number and identifiers for ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate

An In-Depth Technical Guide to Ethyl 2-(2-hydroxy-1H-indol-3-yl)-2-oxoacetate for Researchers and Drug Development Professionals

Introduction: The Prominence of the Indole Scaffold in Modern Drug Discovery

The indole ring system is a cornerstone in the architecture of countless natural products and synthetic pharmaceuticals, celebrated for its remarkable versatility and profound biological activity.[1] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrrole ring, serves as a "privileged scaffold," meaning it can interact with a wide range of biological targets with high affinity.[2][3] Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental role in biochemistry and medicine.[2] Consequently, the synthesis and functionalization of indole derivatives remain a vibrant and highly productive area of research, continually yielding novel therapeutic agents.[1][4][5]

Among the vast landscape of indole derivatives, those bearing a glyoxylate moiety at the C3 position have garnered significant attention for their potent and diverse pharmacological profiles.[2] The combination of the indole nucleus with the glyoxylate functional group creates a powerful template for developing new drugs, particularly in oncology.[6][7] This guide focuses on a specific member of this class, this compound, providing a comprehensive overview of its chemical identity, synthesis, and potential applications for researchers and professionals in the field of drug development.

Chemical Identifiers and Physicochemical Properties

Precise identification of a chemical entity is paramount for reproducible research. While a specific CAS number for this compound is not readily found in common chemical databases, it is cataloged in PubChem, providing a unique compound identifier (CID). The table below summarizes the key identifiers and predicted physicochemical properties for this compound.

| Identifier/Property | Value | Source |

| PubChem CID | 1238776 | [8] |

| Molecular Formula | C₁₂H₁₁NO₄ | [8] |

| Molecular Weight | 233.22 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| InChI Key | Not Available | |

| SMILES | CCOC(=O)C(=O)C1=C(C2=CC=CC=C2N1)O | PubChem |

| Predicted XLogP3 | 1.8 | PubChem |

| Predicted Hydrogen Bond Donor Count | 2 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 4 | PubChem |

| Predicted Rotatable Bond Count | 4 | PubChem |

It is crucial to distinguish this compound from its close analogs to ensure the correct interpretation of experimental data. For instance, the 2-methyl substituted analog, ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate, has the CAS number 6628-34-8.

Synthesis and Mechanistic Rationale

The choice of acylating agent is critical. Oxalyl chloride is a common reagent for introducing the glyoxylyl chloride moiety, which can then be esterified. A more direct approach would be to use ethyl oxalyl chloride. The reaction is typically carried out in a non-polar, aprotic solvent like anhydrous tetrahydrofuran (THF) to prevent unwanted side reactions. The presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is often required to activate the acylating agent and facilitate electrophilic aromatic substitution on the electron-rich indole ring. However, given the activated nature of the 2-hydroxyindole, the reaction may proceed without a strong Lewis acid, potentially with a milder base to deprotonate the indole nitrogen.

Below is a diagrammatic representation of the proposed synthetic workflow.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard acylation reactions of indoles. Researchers should optimize the conditions for their specific setup.

-

Preparation of Reactants:

-

Dissolve 2-hydroxyindole (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

-

Acylation Reaction:

-

To the cooled solution, add ethyl oxalyl chloride (1.1 equivalents) dropwise over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).[9]

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.[4]

-

-

Characterization:

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound relies on a comprehensive analysis of its spectroscopic data. Based on the data available for structurally similar indole derivatives, the following spectral characteristics are anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2-1.4 ppm and a quartet around 4.2-4.4 ppm). The aromatic protons on the benzene ring of the indole nucleus would appear as multiplets in the range of 7.0-8.0 ppm. A broad singlet corresponding to the N-H proton of the indole ring is expected at a downfield chemical shift (around 8.0-9.0 ppm), and a signal for the hydroxyl proton at the C2 position would also be present.

-

¹³C NMR: The carbon NMR spectrum should display signals for the two carbonyl carbons of the glyoxylate moiety in the range of 160-185 ppm. The carbons of the ethyl group will appear at approximately 14 ppm and 62 ppm. The aromatic carbons of the indole ring will resonate between 110 and 140 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H and N-H stretching vibrations around 3200-3400 cm⁻¹. Strong C=O stretching bands for the ketone and ester carbonyl groups are expected in the region of 1650-1750 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula C₁₂H₁₁NO₄ by providing an accurate mass of the molecular ion peak [M]⁺ or its adducts (e.g., [M+H]⁺, [M+Na]⁺).

Applications in Drug Discovery and Development

The indole-3-glyoxylate scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[2] This makes this compound a compound of significant interest for drug development, particularly in the field of oncology.

Anticancer Potential: Targeting Tubulin Dynamics

A significant number of indole derivatives exert their anticancer effects by interacting with the microtubule network of cells.[12] Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Compounds that disrupt microtubule dynamics can arrest the cell cycle and induce apoptosis (programmed cell death) in rapidly dividing cancer cells.

Indole-3-glyoxylamides, which are structurally very similar to the title compound, have been identified as potent inhibitors of tubulin polymerization, often binding to the colchicine binding site on β-tubulin.[12] This binding prevents the assembly of microtubules, leading to mitotic arrest and cell death. It is highly plausible that this compound could exhibit a similar mechanism of action.

The diagram below illustrates the proposed mechanism of action for this class of compounds.

Caption: Proposed mechanism of action: Inhibition of tubulin polymerization leading to mitotic arrest and apoptosis.

Other Potential Therapeutic Applications

Beyond its potential as an anticancer agent, the indole-3-glyoxylate scaffold has been explored for other therapeutic uses:

-

Anti-inflammatory Activity: Certain indole derivatives have shown significant anti-inflammatory properties.[5][13]

-

Antimalarial Activity: Indole-3-glyoxyl derivatives have been investigated as potential antimalarial agents, showing efficacy against Plasmodium falciparum.[14]

-

Antibacterial and Antifungal Activity: The indole nucleus is a common feature in compounds with antimicrobial properties.[1][5]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, member of the pharmacologically significant indole-3-glyoxylate family. Its structural features suggest a strong potential for biological activity, particularly as an inhibitor of tubulin polymerization for cancer therapy. This guide provides a foundational understanding of its chemical nature, a plausible synthetic strategy, and a rationale for its investigation in drug discovery programs.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activities through in vitro and in vivo studies. Elucidating its precise mechanism of action and structure-activity relationships will be crucial for its potential development as a novel therapeutic agent. The versatility of the indole scaffold offers ample opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

References

-

Choi, S., & Kim, S.-G. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Molbank, 2017(3), M945. [Link]

-

Nassiri, M., & Jalili Milani, N. (2014). Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate via a three-component reaction. Journal of Chemistry, 2014, 1-6. [Link]

-

Micale, N., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules, 28(14), 5373. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1238776, this compound. Retrieved February 15, 2026, from [Link].

-

Chemsrc. (n.d.). Ethyl 2-hydroxyacetate. Retrieved February 15, 2026, from [Link]

-

iGEM. (2018). Team:UNSW Australia/Lab/Assays. Retrieved February 15, 2026, from [Link]

-

Colley, H. E., et al. (2016). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 59(5), 1859-1880. [Link]

-

ResearchGate. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. [Link]

- Google Patents. (n.d.). UA75872C2 - Indolyl-3- glyoxylic acid with useful therapeutic properties.

-

Reddy, S. R. S., Rao, V. S., & Kanchana, S. N. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319. [Link]

-

Al-Ostoot, F. H., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega, 8(35), 32014-32019. [Link]

-

Pérez-García, L. A., et al. (2023). Synthesis and Phytotoxic Evaluation of 3-Indolylglycine Derivatives as New Natural-Like Herbicides. Journal of the Brazilian Chemical Society, 34, 828-839. [Link]

-

de Souza, M. V. N., et al. (2019). Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum. Future Medicinal Chemistry, 11(6), 525-538. [Link]

-

Kumar, A., et al. (2010). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. E-Journal of Chemistry, 7(4), 1399-1407. [Link]

-

Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry-Section B: Natural Products and Medical Chemistry, 7(2), 160-181. [Link]

-

Micale, N., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules, 28(14), 5373. [Link]

-

Usman, M., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Current Organic Chemistry, 28(1), 2-16. [Link]

-

Zengin, G., et al. (2012). Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. Food and Chemical Toxicology, 50(9), 3372-3379. [Link]

-

Al-Warhi, T., et al. (2024). Chemical and Biological Characterization of the Ethyl Acetate Fraction from the Red Sea Marine Sponge Hymedesmia sp. Pharmaceuticals, 17(6), 724. [Link]

-

Dangi, A. S., et al. (2021). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Journal of Faculty of Pharmacy of Ankara University, 45(3), 615-630. [Link]

-

American Society for Microbiology. (2009). Indole Test Protocol. [Link]

-

Azzam, R. A. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Egyptian Journal of Chemistry, 67(1), 67-82. [Link]

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. UA75872C2 - Indolyl-3- glyoxylic acid with useful therapeutic properties - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound | C12H11NO4 | CID 1238776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chalcogen.ro [chalcogen.ro]

- 14. Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of Indole-3-Glyoxylate Derivatives: A Technical Guide for Drug Discovery

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to yield derivatives with profound biological activities. Among these, the indole-3-glyoxylate framework has emerged as a particularly versatile and potent pharmacophore. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of indole-3-glyoxylate derivatives. We will delve into their significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate and exploit the therapeutic promise of this chemical class. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure scientific integrity and reproducibility.

The Indole-3-Glyoxylate Scaffold: A Gateway to Diverse Bioactivity

The indole-3-glyoxylate core, characterized by an indole ring substituted at the C3 position with a glyoxylic acid derivative, offers a unique combination of structural features that contribute to its diverse pharmacological profile. The indole ring itself is a key structural motif in numerous natural and synthetic bioactive compounds, capable of participating in various non-covalent interactions with biological macromolecules. The glyoxylate linker provides a flexible point for chemical modification, allowing for the introduction of various amide or ester functionalities, which can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. This inherent modularity makes the indole-3-glyoxylate scaffold an attractive starting point for the development of novel therapeutic agents targeting a wide range of diseases.

Synthesis of Indole-3-Glyoxylate Derivatives: A Practical Workflow

The synthesis of indole-3-glyoxylate derivatives is primarily achieved through a robust and versatile one-pot, two-step procedure. This method offers high efficiency and is amenable to the creation of diverse libraries for structure-activity relationship (SAR) studies.

General One-Pot Synthesis Protocol

This protocol outlines the synthesis of indole-3-glyoxylamides, a prominent class of derivatives with significant biological activity.

Step 1: Acylation of the Indole Ring

-

Dissolve the starting indole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Add oxalyl chloride (1.1 equivalents) dropwise to the cooled solution.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Causality: The use of anhydrous solvent and an inert atmosphere is critical to prevent the hydrolysis of the highly reactive oxalyl chloride and the resulting acid chloride intermediate. The Friedel-Crafts acylation at the electron-rich C3 position of the indole is a highly efficient reaction.

Step 2: Amide Bond Formation

-

Cool the reaction mixture back to 0°C.

-

Add the desired primary or secondary amine (1.2 equivalents) to the solution.

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents), to scavenge the HCl generated during the reaction.

-

Allow the reaction to warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired indole-3-glyoxylamide.

Causality: The addition of a base is crucial to neutralize the HCl byproduct, which would otherwise protonate the amine and prevent the nucleophilic attack on the acyl chloride.

Caption: Mechanism of tubulin polymerization inhibition by indole-3-glyoxylamides.

Structure-Activity Relationship (SAR) for Anticancer Activity

SAR studies have revealed key structural features that govern the anticancer potency of indole-3-glyoxylamides. [1][2]

-

N1-Substitution on the Indole Ring: Substitution at the N1 position of the indole ring is crucial for activity. Bulky and hydrophobic groups, such as a 4-chlorobenzyl group, often lead to potent compounds. [3][2]* The Glyoxylamide Linker: The glyoxylamide moiety is essential for binding to the colchicine site.

-

The Amide Substituent: The nature of the substituent on the amide nitrogen significantly impacts activity. Aromatic and heteroaromatic rings, particularly a pyridine-4-yl moiety, have been shown to enhance potency. [1]

Compound N1-Substituent Amide Substituent IC50 (µM) vs. HeLa Cells Reference D-24851 (Indibulin) 4-Chlorobenzyl Pyridin-4-yl 0.039 [2] Analog 1 Benzyl Phenyl >10 [2] | Analog 2 | H | Pyridin-4-yl | 1.2 | [1]|

Table 1: SAR of Indole-3-glyoxylamides as Anticancer Agents.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Complete cell culture medium

-

Indole-3-glyoxylate derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Prepare serial dilutions of the indole-3-glyoxylate derivative in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Properties: Targeting the Arachidonic Acid Cascade

Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Indole-3-glyoxylate derivatives have demonstrated significant anti-inflammatory activity, primarily through the inhibition of cyclooxygenase-2 (COX-2).

Mechanism of Action: COX-2 Inhibition

COX-2 is an inducible enzyme that plays a key role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins (PGs). Certain indole-3-glyoxylate derivatives have been shown to selectively inhibit COX-2 over the constitutively expressed COX-1 isoform, which is involved in homeostatic functions. This selective inhibition reduces the production of pro-inflammatory prostaglandins, thereby mitigating the inflammatory response.

Sources

Reactivity of C3-substituted 2-oxindoles in organic synthesis

A Technical Guide to Reactivity, Stereocontrol, and Synthetic Utility

Executive Summary

The 3,3'-disubstituted 2-oxindole motif represents a "privileged structure" in medicinal chemistry, serving as the core scaffold for a vast array of alkaloids (e.g., Spirotryprostatin B, Gelsemine) and clinical therapeutics (e.g., Sunitinib, though C3-functionalized precursors are key). The synthetic value of this moiety lies in its versatility; however, the construction of the C3-quaternary stereocenter remains a formidable challenge due to steric congestion and the necessity for rigorous enantiocontrol.

This guide analyzes the electronic dichotomy of the C3 position, detailing strategies to exploit its amphoteric nature for the synthesis of complex, optically active scaffolds.

Part 1: The Electronic Paradox of C3

The C3 position of the oxindole ring is electronically unique. It sits adjacent to a carbonyl group and an aromatic ring, providing a pKa of approximately 18.5 (in DMSO). This acidity allows for easy deprotonation to form an enolate (nucleophile). Conversely, modifications such as the introduction of a diazo group or condensation to an alkylidene render the C3 position highly electrophilic.

Visualization: The C3 Reactivity Divergence

The following diagram maps the three primary reactivity modes available to the synthetic chemist.

Caption: Figure 1.[1] Divergent reactivity modes of the C3-oxindole core allowing access to diverse chemical space.

Part 2: Nucleophilic Functionalization (The C3-Enolate)

The most direct route to C3-quaternary centers is via the oxindole enolate. However, the high reactivity of the C3-enolate often leads to dialkylation or racemization.

Transition Metal-Catalyzed Allylic Alkylation (Pd-AAA)

Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) has emerged as the gold standard for constructing sterically demanding C3-quaternary centers. Unlike standard SN2 alkylations, Pd-AAA proceeds via a π-allyl palladium intermediate, allowing for the construction of crowded centers under neutral conditions.

Mechanistic Insight: The reaction typically employs a "soft" nucleophile (the oxindole enolate) and a "hard" electrophile (allyl acetate/carbonate). The stereochemistry is determined by the chiral ligand on the metal, which differentiates the enantiotopic faces of the enolate or the π-allyl complex.

Organocatalytic Approaches

For metal-free synthesis, chiral phase-transfer catalysts (PTC) such as Maruoka catalysts (chiral quaternary ammonium salts) facilitate highly enantioselective alkylations. Alternatively, bifunctional organocatalysts (e.g., thiourea-cinchona alkaloids) activate both the oxindole (via H-bonding) and the electrophile (e.g., nitroolefin) simultaneously.

Part 3: Electrophilic Functionalization (The C3-Acceptor)

When the C3 position is functionalized with electron-withdrawing groups or converted to a diazo species, the reactivity inverts.

3-Diazooxindoles and Rhodium Carbenoids

3-Diazooxindoles are versatile precursors. Upon treatment with Rh(II) catalysts, they extrude nitrogen to form a reactive metal-carbenoid.

-

C-H Insertion: The carbenoid can insert into adjacent C-H bonds to form fused ring systems.

-

Cyclopropanation: Reaction with alkenes yields spirocyclopropyl oxindoles.

-

Ylide Formation: Interaction with heteroatoms (O, N, S) generates ylides that undergo subsequent rearrangement or cycloaddition.

3-Alkylidene Oxindoles

Condensation of oxindole with aldehydes yields 3-alkylidene oxindoles. These are potent Michael acceptors. Asymmetric conjugate addition of nucleophiles (boronic acids, thiols, or enolates) to the exocyclic double bond establishes the C3 stereocenter.

Part 4: Strategies for Spirocyclic Scaffolds

Spiro-oxindoles are structurally rigid and pharmacologically active. The most robust method for their construction is the 1,3-Dipolar Cycloaddition .

The Azomethine Ylide Route:

-

Dipole Generation: An amino acid ester condenses with an aldehyde to form an imine, which undergoes thermal or catalytic 1,2-prototropy to form an azomethine ylide.

-

Dipolarophile: A 3-alkylidene oxindole acts as the dipolarophile.[2]

-

Cycloaddition: The concerted [3+2] cycloaddition creates the spiro-pyrrolidine ring with up to four contiguous stereocenters.

Part 5: Detailed Protocol

Asymmetric Synthesis of 3-Allyl-3-Aminooxindoles via Pd-AAA

This protocol describes the construction of a quaternary stereocenter at C3 using a Palladium-catalyzed Asymmetric Allylic Alkylation. This reaction is critical for accessing 3,3'-disubstituted amino-oxindole derivatives.

Target Transformation: 3-aminooxindole (N-protected) + Allyl Acetate

Experimental Workflow (Step-by-Step)

-

Catalyst Pre-complexation:

-

In a flame-dried Schlenk tube under Argon, charge

(2.5 mol%) and the Chiral Ligand (e.g., Trost Ligand or Tartrate-derived Bis-oxazoline, 5.5 mol%). -

Add anhydrous solvent (CH₂Cl₂ or THF, 2.0 mL).

-

Stir at room temperature for 15–30 minutes until the solution turns from dark purple to orange/yellow, indicating active catalyst formation.

-

-

Substrate Addition:

-

Add the 3-aminooxindole substrate (0.2 mmol) (typically protected as a carbamate, e.g., N-Boc).

-

Add the allyl acetate/carbonate electrophile (1.2 equiv).

-

-

Reaction Initiation:

-

Critical Step: Add the base. For Pd-AAA, weak bases are preferred to avoid background racemic reaction. Use

(aqueous or solid) or BSA (N,O-Bis(trimethylsilyl)acetamide) with a catalytic amount of acetate salt. -

Stir at 0°C to Room Temperature. Monitor via TLC (typically 2–12 hours).

-

-

Work-up and Purification:

-

Quench with saturated NH₄Cl solution.

-

Extract with EtOAc (3x). Dry combined organics over Na₂SO₄.

-

Concentrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Catalytic Cycle Visualization

Caption: Figure 2. Catalytic cycle for Pd-catalyzed Asymmetric Allylic Alkylation establishing the C3 quaternary center.

Comparative Data: Ligand Efficiency

The choice of ligand profoundly impacts the enantiomeric excess (ee). The table below summarizes typical results for C3-allylation of N-Boc-3-aminooxindole.

| Ligand Type | Catalyst Precursor | Solvent | Yield (%) | ee (%) | Notes |

| (S,S)-Trost Ligand | Pd₂(dba)₃ | CH₂Cl₂ | 92 | 88 | Standard for steric bulk |

| (S,S)-DACH-Phenyl | Pd₂(dba)₃ | THF | 85 | 94 | Excellent rigid backbone |

| Bis-oxazoline (Box) | Pd(OAc)₂ | Toluene | 78 | 65 | Lower reactivity |

| Phosphoramidite | [Ir(COD)Cl]₂ | THF | 90 | 96 | Ir-catalyzed branched selectivity |

Note: Iridium catalysts (Row 4) are often preferred if the branched (quaternary) product is required from linear allylic carbonates, whereas Pd typically retains the substitution pattern of the allyl source.

References

-

Trost, B. M., & Czabaniuk, L. C. (2014). Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters. Chemistry – A European Journal.[3] Link

-

Dalpozzo, R. (2015). Asymmetric Synthesis of 3,3-Disubstituted Oxindoles. World Scientific. Link

-

Zhou, F., et al. (2013).[4] Organocatalytic asymmetric synthesis of 3,3-disubstituted oxindoles featuring two heteroatoms at the C3 position.[4] Chemical Communications.[4] Link

-

Hong, L., & Wang, R. (2013). Recent advances in asymmetric organocatalytic construction of 3,3′-spirocyclic oxindoles.[2][3] Advanced Synthesis & Catalysis.[3][5] Link

-

Liao, Y., et al. (2016). A Rh(II)-catalyzed three-component reaction of 3-diazooxindoles... for the synthesis of 3-aryl-3-substituted oxindoles. Organic & Biomolecular Chemistry.[1][3][5][6][7][8] Link

-

Trost, B. M., & Zhang, Y. (2006). Palladium-Catalyzed Asymmetric Allylic Alkylation of 3-Amino-2-Oxindoles.[9] Journal of the American Chemical Society. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. xiao.rice.edu [xiao.rice.edu]

- 3. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]

- 4. Organocatalytic asymmetric synthesis of 3,3-disubstituted oxindoles featuring two heteroatoms at the C3 position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. worldscientific.com [worldscientific.com]

- 7. Palladium-catalyzed asymmetric allylic alkylation of 3-aminooxindoles to access chiral homoallylic aminooxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. minds.wisconsin.edu [minds.wisconsin.edu]

- 9. researchgate.net [researchgate.net]

Literature review on the synthesis of 2-hydroxy-1H-indol-3-yl oxoacetates

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-1H-indol-3-yl Oxoacetates

Executive Summary

The 2-hydroxy-1H-indol-3-yl oxoacetate scaffold is a prominent structural motif in synthetic organic chemistry, serving as a versatile intermediate for the construction of complex heterocyclic systems and pharmacologically active molecules.[1] This framework, characterized by a C2-hydroxylated indole core and a C3-glyoxylate ester side chain, exists in tautomeric equilibrium with its 2-oxo (isatin) counterpart, granting it unique reactivity. This guide provides a comprehensive review of the principal synthetic strategies for accessing these valuable compounds, tailored for researchers, chemists, and professionals in drug development. We will delve into two primary, field-proven methodologies: the sequential electrophilic acylation and C2-oxidation of indole precursors, and the direct C3-acylation of 2-oxindole scaffolds. Each strategy is analyzed through the lens of mechanistic causality, experimental protocols, and comparative evaluation to equip the reader with both theoretical understanding and practical insights.

The 2-Hydroxy-1H-indol-3-yl Oxoacetate Scaffold: Structure and Significance

Structural Features and Key Tautomerism

The title compound, a 2-hydroxyindole derivative, is more accurately described as the enol tautomer of a C3-acylated 2-oxindole. The core of its reactivity lies in the equilibrium between the 2-hydroxyindole (enol) form and the 2-oxindole/isatin (keto) form. This tautomerism is influenced by factors such as solvent polarity, pH, and substitution patterns on the indole ring.

The presence of the electron-withdrawing glyoxylate group at the C3 position significantly acidifies the N-H proton and influences the electrophilicity of the adjacent carbonyls, making this scaffold a hub for further chemical transformations.[2]

Importance in Synthetic and Medicinal Chemistry

Isatin and its derivatives, which are structurally related to the target scaffold, are renowned for their broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][3] The 2-hydroxy-1H-indol-3-yl oxoacetate framework serves as a crucial building block for accessing more complex, biologically relevant molecules. The α-ketoester functionality is a versatile handle for various transformations, including condensations, reductions, and cycloadditions, enabling the synthesis of diverse heterocyclic libraries.

Synthetic Strategy I: Electrophilic Acylation of Indoles with Subsequent C2-Oxidation

This widely employed strategy follows a logical two-step sequence: first, establishing the C3-oxoacetate side chain on a readily available indole, followed by the crucial oxidation of the C2-position.

Principle & Mechanism: Friedel-Crafts Acylation at C3

The indole nucleus is an electron-rich heterocycle that readily undergoes electrophilic substitution, preferentially at the C3 position. The reaction with an oxalyl chloride derivative, such as ethyl oxalyl chloride or oxalyl chloride itself, is a classic Friedel-Crafts acylation.

Mechanism: The reaction proceeds via the formation of a highly electrophilic acylium ion (or a complex with a Lewis acid, if used), which is then attacked by the nucleophilic C3 position of the indole ring. A subsequent deprotonation restores the aromaticity of the pyrrole ring, yielding the 3-glyoxylylindole product. The reaction is typically performed in an inert solvent like diethyl ether at low temperatures to minimize the formation of undesired side products. A common protocol involves reacting the indole with oxalyl chloride to form the acid chloride, followed by quenching with an alcohol (e.g., ethanol) to form the desired ester. Alternatively, direct reaction with a mono-esterified oxalyl chloride (e.g., ethyl oxalyl chloride) can be employed.[4]